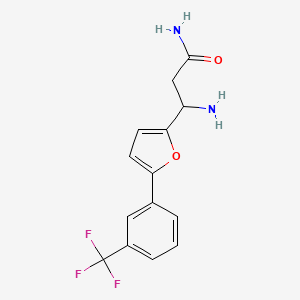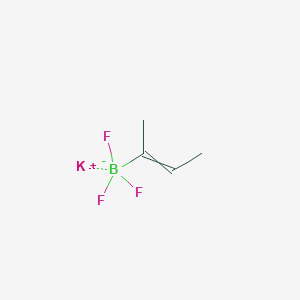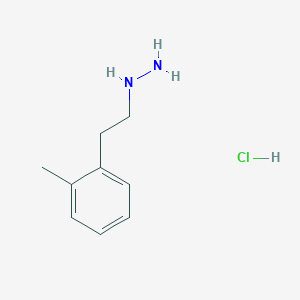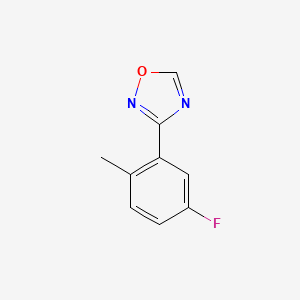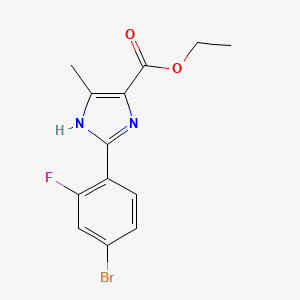
ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the imidazole ring, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of ortho-propynol phenyl azides using TMSBr as an acid-promoter . This cascade transformation generates the desired imidazole derivative in moderate to excellent yields with good functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(4-bromo-2-fluorophenyl)acetate: Similar in structure but lacks the imidazole ring.
Ethyl 4-bromophenylacetate: Contains a bromine atom but lacks the fluorine and imidazole components.
Binimetinib: A compound with a similar imidazole structure used in cancer treatment.
Uniqueness
Ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1260676-20-7 |
|---|---|
Fórmula molecular |
C13H12BrFN2O2 |
Peso molecular |
327.15 g/mol |
Nombre IUPAC |
ethyl 2-(4-bromo-2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrFN2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3,(H,16,17) |
Clave InChI |
WRBRSIVIGWSIMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)Br)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


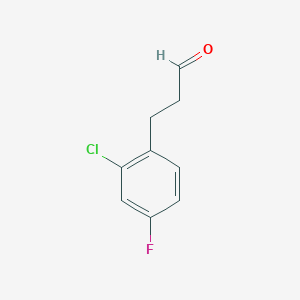
![N-[5-(2-amino-2-oxoethyl)-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B15147351.png)
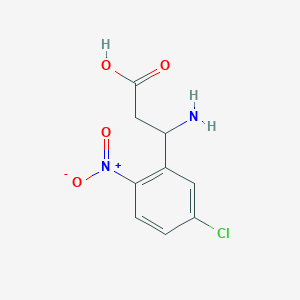
![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)

![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
![4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147382.png)
![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
